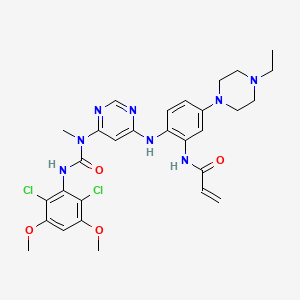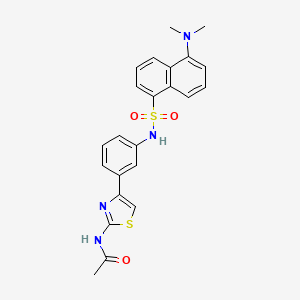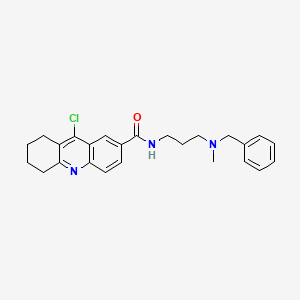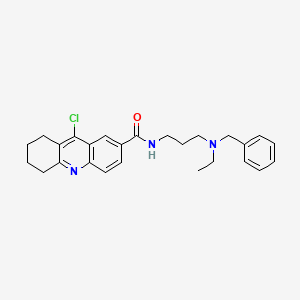
HX1
Vue d'ensemble
Description
The term “HX1” appears to refer to multiple entities depending on the context. It could refer to a concept car model by Peugeot , a camera model by Sony , or even a Chinese individual sequenced in a genomics study . Without a specific context, it’s challenging to provide a precise description.
Synthesis Analysis
In the context of genomics, the Chinese individual referred to as “HX1” was sequenced using single-molecule real-time (SMRT) long-read sequencing . A physical map was constructed using NanoChannel arrays, and a de novo assembly was generated .
Molecular Structure Analysis
For the genomics context, the HX1 individual’s genome was assembled, revealing specific sequences and alternative haplotypes . This process involved analyzing the molecular structure of the individual’s DNA.
Applications De Recherche Scientifique
Genome Sequencing
HX1 has been used in genome sequencing, specifically in the sequencing of a Chinese individual . The process involved single-molecule real-time (SMRT) long-read sequencing, which allowed for the construction of a physical map by NanoChannel arrays .
De Novo Assembly
The HX1 has been instrumental in the de novo assembly of genomes . In one instance, it was used to generate a de novo assembly of 2.93Gb (contig N50: 8.3Mb, scaffold N50: 22.0Mb, including 39.3Mb N-bases), together with 206Mb of alternative haplotypes .
Gap Filling in Reference Genomes
HX1 has been used to fill gaps in the human reference genome assembly GRCh38 . The assembly fully or partially fills 274 (28.4%) N-gaps in the reference genome GRCh38 .
Identification of Fine-Scale Structural Variants
HX1 has been used to identify fine-scale structural variants . This is particularly important in the study of genetic diseases and conditions.
Identification of HX1-Specific Sequences
Comparison to GRCh38 reveals 12.8Mb of HX1-specific sequences, including 4.1Mb that are not present in previously reported Asian genomes . This highlights the uniqueness of the HX1 in genetic research.
Long-Read Sequencing of the Transcriptome
Long-read sequencing of the transcriptome reveals novel spliced genes that are not annotated in GENCODE and are missed by short-read RNA-Seq . This suggests that HX1 can be used to improve the characterization of genome functional variation.
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 'HX1' involves the condensation of two different starting materials followed by a series of reactions to form the final product. The reaction steps are carefully designed to ensure high yield and purity of the final product.", "Starting Materials": ["Starting material 1: Compound A", "Starting material 2: Compound B"], "Reaction": ["Step 1: Compound A is dissolved in a solvent and a base is added to the solution to deprotonate the molecule.", "Step 2: Compound B is added to the solution and the mixture is heated to initiate the condensation reaction.", "Step 3: The resulting intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form the final product, HX1.", "Step 4: The product is purified using various techniques such as chromatography and recrystallization to obtain a high purity sample of HX1."] } | |
Numéro CAS |
1520083-61-7 |
Nom du produit |
HX1 |
Formule moléculaire |
C14H10F6N4O3 |
Poids moléculaire |
396.24 |
Nom IUPAC |
2-(3,5-Bis-trifluoromethyl-benzylamino)-6-oxo-1,6-dihydro-pyrimidine-5-carboxylic acid hydroxyamide |
InChI |
InChI=1S/C14H10F6N4O3/c15-13(16,17)7-1-6(2-8(3-7)14(18,19)20)4-21-12-22-5-9(10(25)23-12)11(26)24-27/h1-3,5,27H,4H2,(H,24,26)(H2,21,22,23,25) |
Clé InChI |
FNNKXGWDBVPDKY-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN=C(NCC2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)NC1=O)NO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HX1; HX-1; HX 1; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does HX1 interact with myeloperoxidase (MPO)?
A1: HX1 acts as a potent, reversible inhibitor of MPO. It binds tightly within the enzyme's active site cavity, situated above the heme group and obstructing the substrate channel. [] This binding prevents the production of hypohalous acids, effectively inhibiting MPO's halogenation activity. []
Q2: What is the significance of HX1's interaction with MPO?
A2: MPO plays a significant role in oxidative stress during inflammation, contributing to various inflammatory diseases. [] By inhibiting MPO, HX1 has the potential to limit oxidative damage and mitigate the progression of these diseases.
Q3: How does HX1 impact the peroxidase cycle of MPO?
A3: HX1, acting as an electron donor, shifts MPO from its harmful halogenation cycle to the less damaging peroxidase cycle. [] This shift effectively reduces the production of harmful reactive oxygen species.
Q4: What is the molecular structure of HX1?
A5: HX1 is a derivative of hexahydropyrimidine and specifically, a bisarylpropylamine derivative. [] It features one amino group on the bridge connecting two aromatic rings. [] The presence of three methylene groups between this secondary amine and an aromatic ring is crucial for its inhibitory activity. []
Q5: Is there information available on HX1's material compatibility or stability under various conditions?
A5: The provided research papers do not offer specific details regarding HX1's material compatibility or its stability under different conditions. Further research is necessary to explore these aspects.
Q6: Does HX1 exhibit any catalytic properties?
A6: The research primarily focuses on HX1's inhibitory activity against MPO. No catalytic properties have been reported for this compound in the provided research.
Q7: What computational methods were employed to study HX1?
A8: Researchers utilized high-throughput virtual screening (HTVS) to identify HX1 as a potential MPO inhibitor. [] They subsequently employed docking studies to understand HX1's binding mode within the MPO active site. [] These studies provided valuable insights into the structure-activity relationship of HX1 and guided further optimization efforts.
Q8: How do structural modifications of HX1 affect its inhibitory activity?
A9: Research indicates that the position of the hydroxyl group on the aromatic rings of HX1 significantly impacts its inhibitory activity. [] Additionally, the length of the bridge connecting the secondary amine to the aromatic ring is crucial, with three methylene groups demonstrating optimal activity. [] Replacing one of the aromatic rings with a fluorotryptamine moiety, as seen in compound 38, leads to a tenfold increase in potency compared to HX1. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)

